

Chemical and physical properties of 3-Phenyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyl-1H-1,2,4-triazole

Cat. No.: B1328769

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **3-Phenyl-1H-1,2,4-triazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-1,2,4-triazole is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key pharmacophore found in a wide array of therapeutic agents, including well-known antifungal and anticancer drugs. The presence of a phenyl group at the 3-position imparts specific steric and electronic properties that influence the molecule's biological activity and physical characteristics. This technical guide provides a comprehensive overview of the core chemical and physical properties of **3-Phenyl-1H-1,2,4-triazole**, its spectroscopic profile, common synthetic routes, and its significance as a precursor for derivatives with broad biological activities.

Chemical and Physical Properties

The fundamental properties of **3-Phenyl-1H-1,2,4-triazole** are summarized below. The molecule exists in tautomeric forms, primarily the 1H, 2H, and 4H forms, with the 2H tautomer often being prevalent. Data presented here may correspond to a specific tautomer or a predicted value for the mixture.

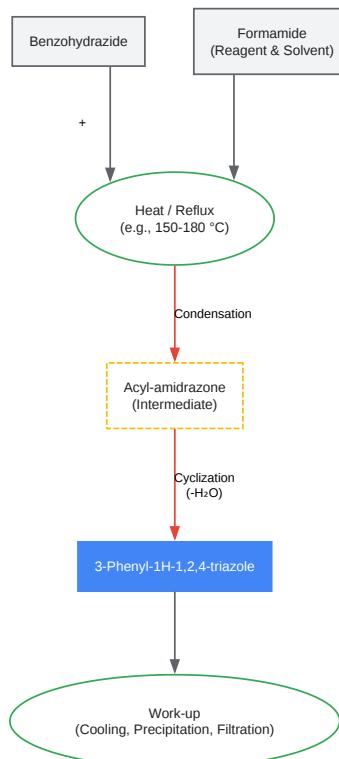
Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃	N/A
Molecular Weight	145.16 g/mol	N/A
Appearance	Crystalline solid	General Observation
Melting Point	177 °C (for 2H-tautomer)	[1]
Boiling Point	332.7 ± 25.0 °C (Predicted)	[1]
pKa	9.82 ± 0.20 (Predicted, for 2H-tautomer)	[1]
Solubility	Soluble in polar organic solvents like ethanol and methanol; limited solubility in water.	[2]

Note: The unsubstituted 1H-1,2,4-triazole has experimental pKa values of 2.45 (for the conjugate acid) and 10.26.[\[3\]](#)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **3-Phenyl-1H-1,2,4-triazole**. While specific high-resolution spectra for this exact compound are not readily available in the cited literature, the expected and characteristic data based on its structure and analysis of similar derivatives are compiled below.


Table 2: Summary of Spectroscopic Data

Technique	Characteristic Peaks / Signals
¹ H NMR	Expected Signals (in CDCl ₃ or DMSO-d ₆): • δ ~8.0-8.2 ppm (m, 2H, ortho-protons of phenyl ring) • δ ~7.4-7.6 ppm (m, 3H, meta/para-protons of phenyl ring) • δ ~8.5-9.0 ppm (s, 1H, C5-H of triazole ring) • δ ~13-15 ppm (br s, 1H, N-H of triazole ring, if not exchanged)
¹³ C NMR	Expected Signals (in CDCl ₃ or DMSO-d ₆): • δ ~160-165 ppm (C3-Phenyl) • δ ~145-150 ppm (C5-H) • δ ~125-135 ppm (Phenyl carbons)
IR Spectroscopy	• 3150-3100 cm ⁻¹ (N-H stretching) ^[4] • 3100-3000 cm ⁻¹ (Aromatic C-H stretching) ^[4] • 1600-1550 cm ⁻¹ (C=N stretching) ^[5] • 1540-1500 cm ⁻¹ (N=N stretching) ^[4] • 1500-1400 cm ⁻¹ (Aromatic C=C stretching) ^{[4][5]}
Mass Spectrometry	• Molecular Ion (M ⁺): m/z 145 • Key Fragments: Ring cleavage is common. Characteristic fragmentation of the 1,2,4-triazole ring involves the loss of molecules like HCN (m/z 27) or N ₂ (m/z 28) ^[6] .

Synthesis and Experimental Protocols

General Synthesis Workflow

A common and efficient method for synthesizing 1,2,4-triazole derivatives involves the condensation and cyclization of a carboxylic acid hydrazide with formamide. This straightforward approach provides good yields and tolerates a variety of functional groups.^[7]

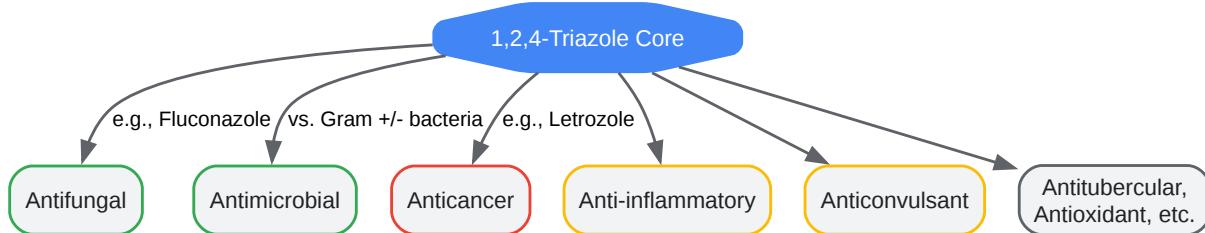
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-Phenyl-1H-1,2,4-triazole**.

Experimental Protocols

Synthesis of **3-Phenyl-1H-1,2,4-triazole** (Representative Protocol)

- A mixture of benzohydrazide (1 mole equivalent) and formamide (5-10 mole equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
- The mixture is heated to 150-180 °C and refluxed for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, during which the product often precipitates.
- The mixture is then poured into ice-cold water to induce further precipitation.
- The resulting solid is collected by vacuum filtration, washed with cold water, and dried.


- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[8]

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[9][10] The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]
- Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, typically with samples prepared as KBr pellets.[9] Absorption bands are reported in wavenumbers (cm^{-1}).
- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10]

Biological Activity and Significance

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a vast range of biological activities. While **3-Phenyl-1H-1,2,4-triazole** itself is primarily a synthetic intermediate, the core structure it provides is fundamental to the therapeutic action of many drugs. The introduction of various substituents onto the phenyl ring or the triazole nitrogen atoms allows for the fine-tuning of activity against different biological targets.

[Click to download full resolution via product page](#)

The diverse biological activities stemming from the core 1,2,4-triazole scaffold.

The wide-ranging bioactivity of 1,2,4-triazole derivatives makes this class of compounds a subject of intense research in the development of new therapeutic agents. Studies have shown that these compounds can act as inhibitors of crucial enzymes, interact with cellular receptors, and disrupt microbial cell membranes, highlighting their versatility as drug candidates.

Conclusion

3-Phenyl-1H-1,2,4-triazole is a foundational molecule with well-defined, albeit partially predicted, chemical and physical properties. Its true value lies in its role as a versatile building block for the synthesis of a multitude of derivatives with significant pharmacological potential. The stability of the triazole ring combined with the synthetic accessibility of its derivatives ensures that it will remain a molecule of high interest to researchers in medicinal chemistry, drug discovery, and agrochemical development. This guide provides the core technical data and protocols necessary for professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-phenyl-2H-1,2,4-triazole CAS#: 3357-42-4 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. benchchem.com [benchchem.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- To cite this document: BenchChem. [Chemical and physical properties of 3-Phenyl-1H-1,2,4-triazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328769#chemical-and-physical-properties-of-3-phenyl-1h-1-2-4-triazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com